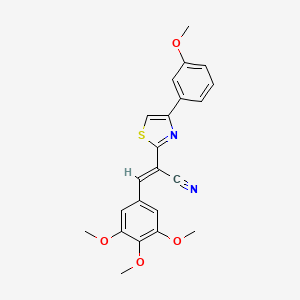

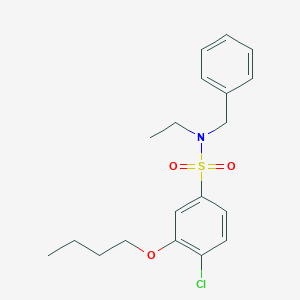

![molecular formula C16H15N3OS2 B2763982 4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide CAS No. 919861-73-7](/img/structure/B2763982.png)

4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4-yl derivatives . These compounds have been gaining attention due to their potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-yl derivatives often involves a series of reactions. For instance, a POCl3 catalyzed, efficient, one-step and solvent-free synthesis of novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-4,5-substitutedthiophene-3-carbonitrile has been developed . Another method involves base catalyzed reactions of nucleophilic reagents with carbodiimides .Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-yl derivatives can be analyzed using various spectroscopic techniques. For example, steady-state absorption and emission spectra combined with transient absorption spectroscopy and CASPT2 calculations have been used to delineate the electronic relaxation mechanisms of both pyrimidine derivatives in aqueous and acetonitrile solutions .Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-yl derivatives can undergo various chemical reactions. For instance, they can be thionated to develop thieno[3,4-d]pyrimidin-4(3H)-thione, which is nonfluorescent and absorbs near-visible radiation with about 60% higher efficiency .科学的研究の応用

Phosphodiesterase 10A (PDE10A) Inhibition

- Discovery : Through structure-based virtual screening, Zinc42657360 was identified as a PDE10A inhibitor with a cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold. It exhibited significant inhibitory activity (1.60 μM) against PDE10A .

Tumor Necrosis Factor Alpha (TNF-α) and Nitric Oxide Inhibition

ROCK (Rho-Associated Protein Kinase) Inhibition

- Cellular Effects : It reduces downstream signaling protein phosphorylation and alters cell morphology and migration .

VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) Targeting

Photodynamic Therapy (PDT) Potential

作用機序

Target of Action

Compounds with similar thieno[2,3-d]pyrimidin-4-one scaffolds have been found to inhibit phosphodiesterase10a (pde10a) , a potential therapeutic target for several neurodegenerative disorders .

Mode of Action

A compound with a similar cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one scaffold was found to inhibit pde10a by forming three hydrogen bonds with asn226, thr187, and asp228, and two aromatic interactions with tyr78 and phe283 .

Biochemical Pathways

Pde10a, a potential target of similar compounds, is known to regulate the magnitude and duration of camp/cgmp elevation, which is crucial for neuronal signal transduction and synaptic transmission . Inhibition of PDE10A can lead to changes in neuronal cell functions in the central nervous system .

Result of Action

Similar compounds have been found to exhibit significant inhibitory activity against pde10a , potentially leading to changes in neuronal cell functions in the central nervous system .

将来の方向性

The future directions for research on thieno[2,3-d]pyrimidin-4-yl derivatives could involve the development of more potent inhibitors with minimal side effects for the treatment of neurodegenerative disorders . Additionally, the discovery of novel and diverse scaffolds targeting PDE10A is required .

特性

IUPAC Name |

4-propan-2-ylsulfanyl-N-thieno[2,3-d]pyrimidin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3OS2/c1-10(2)22-12-5-3-11(4-6-12)15(20)19-14-13-7-8-21-16(13)18-9-17-14/h3-10H,1-2H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGVBNQSJCMWJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)C(=O)NC2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

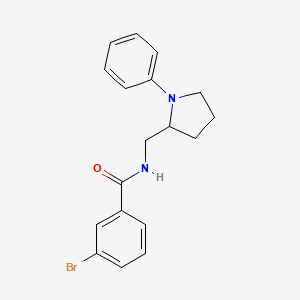

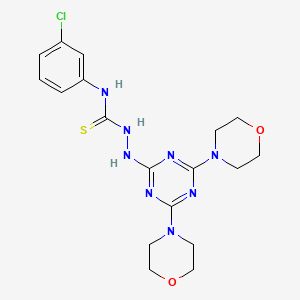

![N-(3-fluorophenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2763900.png)

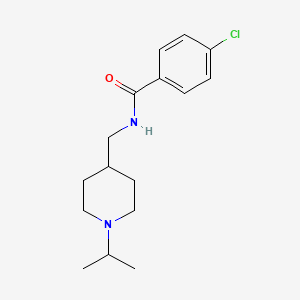

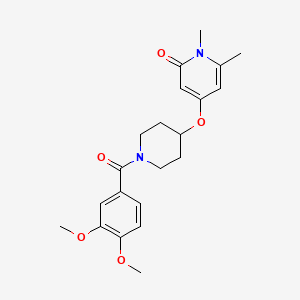

![6-(4-Phenylpiperazino)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2763901.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B2763902.png)

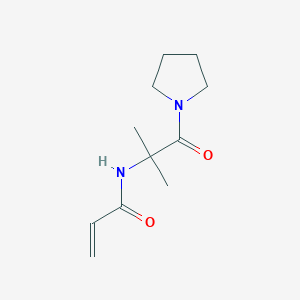

![N-[3-[2-(Dimethylamino)-2-oxoethyl]oxetan-3-yl]prop-2-enamide](/img/structure/B2763914.png)

![N-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2763918.png)

![1-(8-fluoro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2763919.png)

![Tert-butyl N-[3-(1-aminocyclopropyl)phenyl]carbamate](/img/structure/B2763920.png)